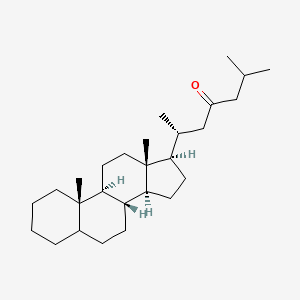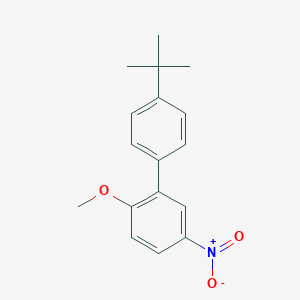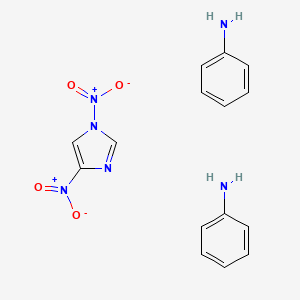
Aniline;1,4-dinitroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline;1,4-dinitroimidazole is a compound that combines the aromatic amine aniline with the heterocyclic imidazole ring substituted with two nitro groups at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aniline;1,4-dinitroimidazole typically involves the nitration of imidazole derivatives. One common method includes the nitration of 1-methylimidazole and its nitro derivatives using a mixture of concentrated nitric acid (HNO₃) and sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄) under controlled temperature conditions . The reaction conditions, such as the ratio of HNO₃ to H₂SO₄ and the temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Aniline;1,4-dinitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Aniline;1,4-dinitroimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Aniline;1,4-dinitroimidazole involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
- 2,4-dinitro-1H-imidazole (2,4-DNI)
- 1-methyl-2,4,5-trinitroimidazole (MTNI)
- Hexahydro-1,3,5-trinitro-1,3,5-triazinane (RDX)
- Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetraazocane (HMX)
Comparison: Aniline;1,4-dinitroimidazole is unique due to the presence of both aniline and nitroimidazole moieties, which confer distinct chemical and biological properties. Compared to other nitroimidazoles, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
664992-82-9 |
|---|---|
Molecular Formula |
C15H16N6O4 |
Molecular Weight |
344.33 g/mol |
IUPAC Name |
aniline;1,4-dinitroimidazole |
InChI |
InChI=1S/2C6H7N.C3H2N4O4/c2*7-6-4-2-1-3-5-6;8-6(9)3-1-5(2-4-3)7(10)11/h2*1-5H,7H2;1-2H |
InChI Key |
RKHROSOFHXVOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


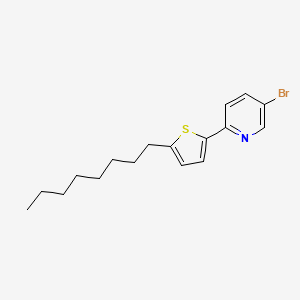
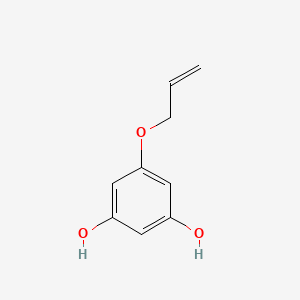
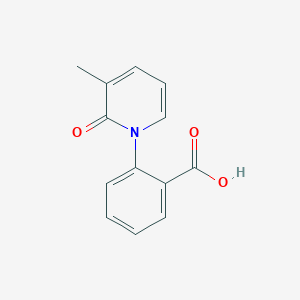
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)


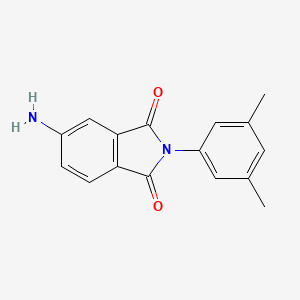
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)
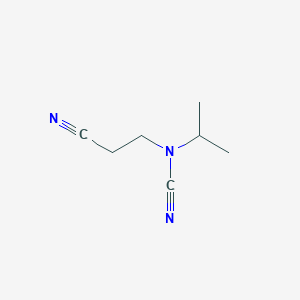
![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
